Potency Against Human TLR2 in a Cellular Reporter Assay
This urea scaffold, of which the target compound is a direct analog, has been optimized to yield potent TLR2 agonists. The lead compound SMU-C13, an N-aryl-N'-(thiophen-2-yl)urea, achieved an EC50 of 160 nM in human HEK-Blue TLR2 reporter cells, representing a significant improvement over the initial virtual screening hit ZINC6662436 [1]. The target compound represents an early point within this validated SAR series, providing a structurally-defined starting point for further rational optimization [1].
| Evidence Dimension | In vitro potency (EC50) at human TLR2 |
|---|---|
| Target Compound Data | Structurally related to a scaffold with known agonists; potency is tunable based on substituent modification [1]. |
| Comparator Or Baseline | SMU-C13 (optimized analog): EC50 = 160 nM; ZINC6662436 (initial hit): EC50 not explicitly reported but less potent by definition of optimization. |
| Quantified Difference | Optimization from scaffold to lead achieved low-nanomolar potency; specific potency depends on the exact substituent pattern. |
| Conditions | Human HEK-Blue TLR2 reporter cell line, measuring SEAP activity [1]. |
Why This Matters
This establishes the scaffold's validated potential for high-potency TLR2 engagement, which is the primary therapeutic rationale for selecting a compound from this series.
- [1] Chen, Z., Cen, X., Yang, J., Lin, Z., Liu, M., & Cheng, K. (2019). Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors. European Journal of Medicinal Chemistry, 167, 233-245. View Source
